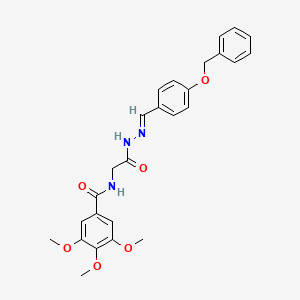

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide

Description

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a hydrazine-linked Schiff base structure. The compound integrates a 3,4,5-trimethoxybenzamide moiety and a 4-benzyloxy-substituted benzylidene group connected via a hydrazone bridge. This architecture confers unique electronic and steric properties, making it a candidate for biological evaluation, particularly in anticancer and antimicrobial studies. The presence of methoxy groups enhances lipophilicity, while the benzyloxy substituent may influence π-π stacking interactions and metabolic stability .

Properties

Molecular Formula |

C26H27N3O6 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |

InChI |

InChI=1S/C26H27N3O6/c1-32-22-13-20(14-23(33-2)25(22)34-3)26(31)27-16-24(30)29-28-15-18-9-11-21(12-10-18)35-17-19-7-5-4-6-8-19/h4-15H,16-17H2,1-3H3,(H,27,31)(H,29,30)/b28-15+ |

InChI Key |

WOBWVCZXBXVIOQ-RWPZCVJISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-(benzyloxy)benzaldehyde and hydrazine hydrate to form the benzylidene hydrazine intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The benzylidene hydrazino moiety can be reduced to hydrazine derivatives.

Substitution: The methoxy groups on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, hydrazine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylidene hydrazino moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The trimethoxybenzamide core may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Hydrazone-linked benzamides often differ in substituents on the benzylidene or benzamide moieties, which modulate their physicochemical and biological profiles:

Key Insights :

- Electron-Donating vs. Withdrawing Groups : Benzyloxy (electron-donating) and chloro (electron-withdrawing) substituents alter electronic density on the hydrazone, affecting stability and interaction with biological targets .

Schiff Base-TMP Hybrids (Trimethoxyphenyl Derivatives)

Compounds bearing 3,4,5-trimethoxyphenyl (TMP) groups are prevalent in anticancer research due to structural similarity to combretastatin A-4:

Key Insights :

- TMP Moieties : Dual TMP groups () increase steric bulk but enhance tubulin-binding affinity. The target compound’s single TMP group may balance potency and solubility .

- Heterocyclic vs. Aromatic Substituents : Furan () introduces heteroatom interactions, whereas benzyloxy (target compound) offers greater hydrophobic surface area .

Thioamide and Urea Derivatives

Thioamide and urea functionalities introduce distinct hydrogen-bonding and electronic properties:

Key Insights :

- Thioamides : Greater resistance to hydrolysis compared to amides (e.g., target compound) but may reduce oral bioavailability due to higher molecular weight .

Biological Activity

N(2(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide) is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a hydrazine moiety, a benzyloxy group, and a trimethoxybenzamide structure, which contribute to its diverse reactivity and biological interactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound) is . The intricate structure includes several functional groups that enhance its biological activity:

- Hydrazine Moiety : Known for participating in condensation reactions and forming hydrazones.

- Benzyloxy Group : May stabilize positive charges through resonance, facilitating nucleophilic substitution reactions.

- Trimethoxybenzamide Structure : Potentially contributes to neuroprotective effects and interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar hydrazone structures can exhibit significant anticancer properties. For example, derivatives of hydrazones have been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis and has implications for skin pigmentation disorders .

Antimicrobial Activity

The presence of the hydrazine moiety in the compound suggests potential antimicrobial activity. Hydrazone derivatives often demonstrate effectiveness against various microbial strains. Studies on related compounds have shown promising results in inhibiting bacterial growth .

Neuroprotective Effects

The trimethoxybenzamide fragment may impart neuroprotective effects. Compounds with similar structural features have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, a study on 2-(4-(benzyloxy)-5-(hydroxyl)phenyl) benzothiazole derivatives revealed potent MAO-B inhibitory activity (IC50 = 0.062 µM), indicating potential for neuroprotection .

Interaction with Biological Targets

Preliminary studies suggest that this compound) may interact with enzymes involved in metabolic processes or signaling pathways. Understanding these interactions is crucial for elucidating the compound's mechanisms of action.

Comparative Analysis of Similar Compounds

The following table compares this compound) with structurally related compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyphenyl-3,4,5-trimethoxybenzamide | Hydroxyl and methoxy substituents | Tyrosinase inhibition |

| 2-Amino-5-methylphenol derivatives | Amino group and phenolic structure | Antimicrobial activity |

| Hydrazones of aromatic aldehydes | Hydrazine linkage with various aldehydes | Anticancer properties |

This comparison highlights the unique structural arrangement of this compound), which may enhance its biological activity compared to simpler analogs.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of hydrazone derivatives found that specific modifications to the hydrazone structure significantly increased cytotoxicity against cancer cell lines. The introduction of electron-donating groups enhanced the reactivity towards cancerous cells .

Case Study 2: Neuroprotective Potential

Research on related compounds indicated that those exhibiting MAO-B inhibitory activity also demonstrated antioxidant properties. These findings suggest that this compound) could serve as a lead compound for developing neuroprotective agents .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with benzamide derivatives and introducing functional groups via hydrazine coupling and benzyloxy substitutions. Key steps include:

- Hydrazine formation : Reacting 3,4,5-trimethoxybenzoyl chloride with hydrazine derivatives under reflux in anhydrous solvents (e.g., ethanol or DMF) .

- Schiff base formation : Condensation of hydrazine intermediates with 4-(benzyloxy)benzaldehyde under acidic conditions (e.g., glacial acetic acid) .

- Optimization : Yield and purity depend on temperature control (60–80°C), solvent polarity, and reaction time (4–12 hours). For example, preparative HPLC is used for purification, as seen in analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.23 ppm) and carbonyl groups (δ ~164 ppm) .

- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., HRMS for exact mass determination) .

- IR spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm⁻¹) and hydrazine N-H bonds (~3300 cm⁻¹) .

Q. What structural features influence its reactivity and stability?

- The 3,4,5-trimethoxybenzamide moiety enhances electron-donating effects, increasing nucleophilicity at the hydrazine group .

- The benzyloxy group introduces steric hindrance, affecting reaction kinetics in substitution reactions .

- The hydrazone linkage (C=N) is pH-sensitive, requiring inert atmospheres during synthesis to prevent hydrolysis .

Q. What purification techniques are effective post-synthesis?

- Recrystallization : Methanol/water mixtures are used for polar intermediates .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar byproducts .

- Preparative HPLC : Resolves closely related impurities, achieving >96% purity in analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Metabolic stability testing : Evaluate hepatic microsome degradation to rule out false negatives in activity .

- Structural analogs : Compare with fluorescent probes (e.g., xanthen-based derivatives) to validate target engagement .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent modulation : Vary methoxy groups (e.g., replace with ethoxy or halogens) to assess electronic effects on activity .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like tubulin or kinases .

- Bioisosteric replacement : Substitute the benzyloxy group with thiophene or furan rings to improve solubility .

| Modification | Biological Impact | Reference |

|---|---|---|

| Methoxy → Ethoxy | Increased lipophilicity, altered IC50 | |

| Benzyloxy → Thiophene | Enhanced metabolic stability |

Q. What computational methods predict target interactions?

- Molecular dynamics (MD) simulations : Model binding stability with proteins (e.g., 100-ns simulations in GROMACS) .

- DFT calculations : Analyze charge distribution to predict reactive sites for electrophilic attacks .

- QSAR models : Use topological descriptors (e.g., Wiener index) to correlate substituents with anti-cancer activity .

Q. How to troubleshoot low yields in the hydrazine coupling step?

- Solvent selection : Switch from DMF to THF to reduce side reactions .

- Catalyst optimization : Add 1-2 mol% DMAP to accelerate acylation .

- Temperature gradients : Use stepwise heating (40°C → 70°C) to stabilize intermediates .

Q. What strategies enable selective functionalization without side reactions?

Q. How to interpret conflicting spectral data during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.